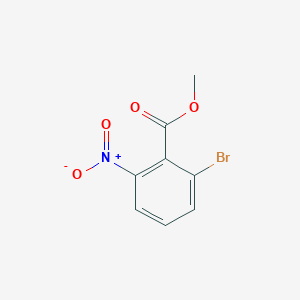

2-溴-6-硝基苯甲酸甲酯

描述

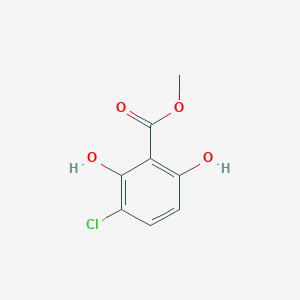

“Methyl 2-bromo-6-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO4 . It is used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular weight of “Methyl 2-bromo-6-nitrobenzoate” is 260.04 . The InChI code for this compound is 1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-nitrobenzoate” is a solid at 20 degrees Celsius . The melting point ranges from 82.0 to 86.0 degrees Celsius .科学研究应用

化学合成和化合物形成

2-溴-6-硝基苯甲酸甲酯通常参与各种化学合成过程。例如,苯并[b]噻吩衍生物的硝化作用可导致形成类似于 2-溴-6-硝基苯甲酸甲酯的化合物。库珀和斯克劳斯顿 (1971, 1972) 等人的研究探讨了此类衍生物的硝化和溴化,从而产生了各种硝基和溴代化合物 (Cooper & Scrowston, 1971) (Cooper & Scrowston, 1972)。

分析化学

在分析化学中,该化合物已被发现是药物物质中潜在的遗传毒性杂质。加丹等 (2020) 开发了一种 HPLC 方法,用于检测和量化来那度胺药物物质中 2-溴-6-硝基苯甲酸甲酯和其他杂质 (Gaddam 等,2020)。

有机化学和药理学

在有机化学中,2-溴-6-硝基苯甲酸甲酯用作合成各种化合物的中间体。例如,易芬等 (2010) 使用相关化合物 3-甲基-2-硝基苯甲酸作为合成氯虫苯甲酰胺的起始原料,突出了其在复杂合成途径中的用途 (陈易芬等,2010)。此外,甘塔等 (2016) 报道了在合成 Dermacozines A、B 和 C 中使用类似化合物 2-溴-3-硝基苯甲酸甲酯 (Ghanta 等,2016)。

环境和生物应用

还有研究探索了相关硝基苯甲酸化合物的环境和生物应用。例如,埃尔曼 (1959) 合成了可溶于水的芳香二硫化物,用于测定生物材料中的巯基,展示了这些化合物在生物化学中的更广泛相关性 (Ellman, 1959)。Powers (1976) 研究了 2-甲基-3-硝基苯并呋喃和类似化合物的抗菌活性,显示出潜在的药物应用 (Powers, 1976)。

安全和危害

“Methyl 2-bromo-6-nitrobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用机制

Mode of Action

It is known that the nitro group in the compound can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is crucial, with nitration typically occurring first . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

The compound’s nitro group can participate in various reactions, potentially affecting multiple pathways

Result of Action

Some sources suggest potential irritation to the skin, eyes, and respiratory system . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-bromo-6-nitrobenzoate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .

属性

IUPAC Name |

methyl 2-bromo-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQNPPDKHCOWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567718 | |

| Record name | Methyl 2-bromo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135484-76-3 | |

| Record name | Methyl 2-bromo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

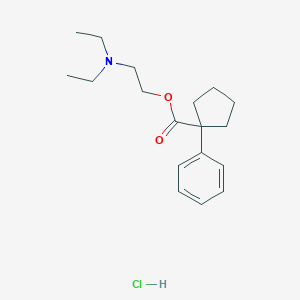

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)